![molecular formula C15H11FO3 B580414 3-(2-Acetylphenyl)-5-fluorobenzoic acid CAS No. 1345471-99-9](/img/structure/B580414.png)
3-(2-Acetylphenyl)-5-fluorobenzoic acid
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Overview
Description
“3-(2-Acetylphenyl)-5-fluorobenzoic acid” is a complex organic compound. It likely contains a benzene ring (phenyl group) with an acetyl group (CH3CO-) at the 2nd position and a carboxylic acid group (-COOH) at the 3rd position. Additionally, it seems to have a fluorine atom at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The presence of the acetyl group, carboxylic acid group, and fluorine atom would contribute to the overall polarity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The acetyl group might undergo nucleophilic acyl substitution reactions, while the carboxylic acid group could participate in acid-base reactions. The C-F bond is usually quite stable, but under certain conditions, it might be possible for it to undergo substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Asthma Treatment
Montelukast was identified by Merck as a cysteinyl leukotriene 1 receptor antagonist . It was developed specifically for treating asthma. By blocking leukotrienes, which are inflammatory molecules involved in bronchoconstriction and airway inflammation, Montelukast helps alleviate symptoms and improve lung function in asthma patients .
Biocatalysis and Enzyme Applications
Montelukast contains a boronic acid moiety (2-acetylphenyl-boronic acid) that can participate in reversible covalent binding . Researchers have explored its use in enzyme applications, such as constructing phage display libraries of peptides with APBA moieties. These peptides can bind to biological amines on bacterial cell surfaces, offering potential applications in drug delivery and diagnostics .
Dynamic Click Chemistry
Boronic acids, including 2-acetylphenyl boronic acid (2-APBA), play a crucial role in dynamic click chemistry. They form iminoboronates with aldehydes or ketones, leading to stable complexes. Researchers have harnessed this property to improve the thermodynamic stability of reactions over a wide pH range. Montelukast’s boronic acid functionality contributes to this field of research .
Chiral Synthesis
Montelukast’s chiral center makes it an interesting candidate for asymmetric synthesis. Researchers have explored its use in creating chiral alcohols with high stereoselectivity. By leveraging alcohol dehydrogenases (ADHs), they can convert racemic substrates into enantiomerically pure chemicals. Montelukast’s boronic acid group enhances its potential as a chiral building block .
Drug Delivery Systems
The boronic acid functionality in Montelukast allows for reversible interactions with certain biomolecules. Researchers have investigated its use in designing drug delivery systems that respond to specific conditions (e.g., pH changes). By incorporating Montelukast or its derivatives, they aim to create smart drug carriers that release cargo selectively .
Materials Science
Boronic acids have applications in materials science, including the design of functional polymers and supramolecular assemblies. Montelukast’s boronic acid group could be incorporated into polymer structures, enabling stimuli-responsive behavior or facilitating specific interactions with other molecules .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-(2-acetylphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)13-4-2-3-5-14(13)10-6-11(15(18)19)8-12(16)7-10/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJLXSBWMSEADL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718364 |
Source
|
Record name | 2'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetylphenyl)-5-fluorobenzoic acid | |
CAS RN |
1345471-99-9 |
Source
|
Record name | 2'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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